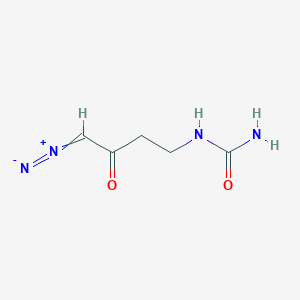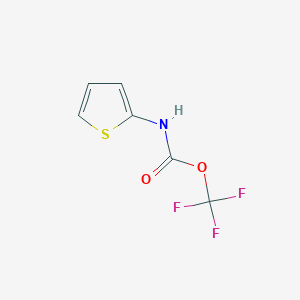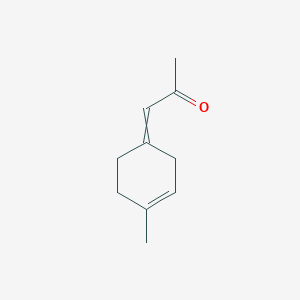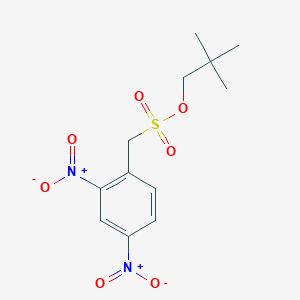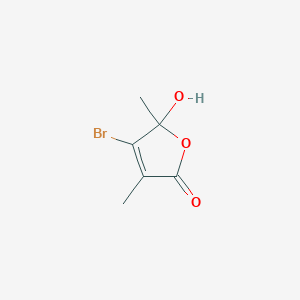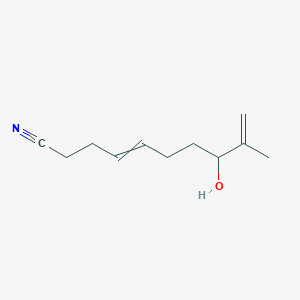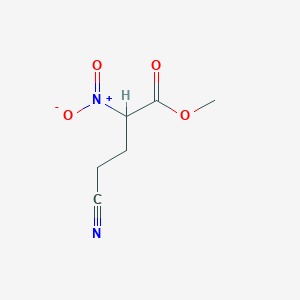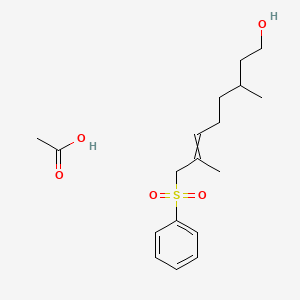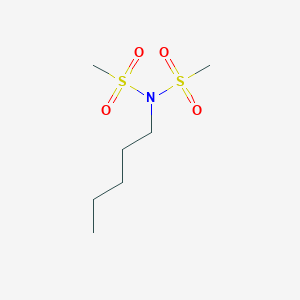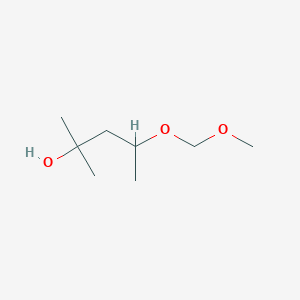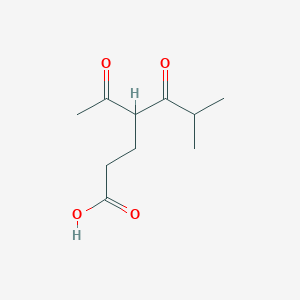![molecular formula C17H20N2OS B14382159 10-[3-(Dimethylamino)propyl]-10H-phenothiazin-1-OL CAS No. 89907-39-1](/img/structure/B14382159.png)
10-[3-(Dimethylamino)propyl]-10H-phenothiazin-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[3-(Dimethylamino)propyl]-10H-phenothiazin-1-OL is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents. This compound is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to the phenothiazine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-(Dimethylamino)propyl]-10H-phenothiazin-1-OL typically involves the reaction of phenothiazine with 3-(dimethylamino)propyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
10-[3-(Dimethylamino)propyl]-10H-phenothiazin-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
10-[3-(Dimethylamino)propyl]-10H-phenothiazin-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving neurotransmitter pathways and receptor binding assays.
Medicine: Investigated for its potential use as an antipsychotic and antiemetic agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 10-[3-(Dimethylamino)propyl]-10H-phenothiazin-1-OL involves its interaction with various molecular targets, particularly dopamine receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its antipsychotic and antiemetic effects. The compound also affects other pathways, including serotonin and histamine receptors, contributing to its broad pharmacological profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Promazine: Another phenothiazine derivative with similar antipsychotic properties.
Triflupromazine: Known for its antiemetic and antipsychotic effects.
Acepromazine: Used primarily in veterinary medicine for its sedative and antiemetic properties.
Uniqueness
10-[3-(Dimethylamino)propyl]-10H-phenothiazin-1-OL is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with multiple receptor types makes it a versatile compound in both research and therapeutic applications .
Propriétés
Numéro CAS |
89907-39-1 |
|---|---|
Formule moléculaire |
C17H20N2OS |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
10-[3-(dimethylamino)propyl]phenothiazin-1-ol |
InChI |
InChI=1S/C17H20N2OS/c1-18(2)11-6-12-19-13-7-3-4-9-15(13)21-16-10-5-8-14(20)17(16)19/h3-5,7-10,20H,6,11-12H2,1-2H3 |
Clé InChI |
GZODTCZGJCLAKY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN1C2=CC=CC=C2SC3=CC=CC(=C31)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14382081.png)

